molecular formula C49H70N16O13S2 B1665770 Ala-argipressin CAS No. 115699-79-1

Ala-argipressin

Katalognummer: B1665770
CAS-Nummer: 115699-79-1
Molekulargewicht: 1155.3 g/mol
InChI-Schlüssel: LYCXWXBJDHHYTF-ARTPIOIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Argipressin, ala(10)- is a Decapeptide;  differs from argipressin in the addition of an N-terminal Ala-residue.

Wissenschaftliche Forschungsanwendungen

Hemodynamic Support in Septic Shock

Ala-argipressin is increasingly utilized in the management of septic shock, where it helps restore vascular tone and improve blood pressure. A retrospective observational study highlighted the efficacy of combining norepinephrine with this compound in patients experiencing septic shock. The study reported significant improvements in mean arterial pressure and reductions in vascular resistance indices when using this combination therapy compared to norepinephrine alone .

Table 1: Hemodynamic Parameters in Septic Shock Treatment

Treatment GroupMean Arterial Pressure (MAP)Resistance Index (RI)
Norepinephrine AloneIncreasedIncreased
Norepinephrine + this compoundImprovedReduced
This compound After NorepinephrineImprovedReduced

Surgical Applications

This compound has shown potential in reducing blood loss during surgical procedures, particularly liver resections. A prospective trial (ARG-01) is currently investigating its effects on perioperative blood loss and inflammatory responses in patients undergoing liver surgery. Preliminary findings suggest that this compound may decrease portal and hepatic blood flow, potentially leading to reduced bleeding and improved surgical outcomes .

Case Study Insights:
In an experimental model involving blunt liver trauma, the administration of vasopressin led to decreased bleeding and better outcomes, supporting its use during surgical interventions .

Management of Diabetes Insipidus

This compound is the treatment of choice for central diabetes insipidus, a condition characterized by excessive urination due to insufficient production of antidiuretic hormone. Its administration effectively reduces urine output and increases water reabsorption in the kidneys, thus managing symptoms effectively .

Pediatric Applications

In neonates, particularly those with refractory hypotension or congenital diaphragmatic hernia, this compound has been evaluated as a rescue therapy. A pilot trial indicated that it could increase mean arterial pressure without significant adverse effects compared to traditional treatments like dopamine .

Table 2: Pediatric Outcomes with this compound

ConditionTreatment DosageOutcome
Refractory Hypotension0.01 - 0.04 units/kg/hSimilar BP increase
Congenital Diaphragmatic Hernia0.0001 - 0.002 units/kg/minIncreased MAP

Pulmonary Hypertension

This compound has also been explored for its potential benefits in managing pulmonary hypertension in newborns. In a case series, its use was associated with improved oxygenation indices and reduced reliance on inhaled nitric oxide .

Eigenschaften

CAS-Nummer

115699-79-1

Molekularformel

C49H70N16O13S2

Molekulargewicht

1155.3 g/mol

IUPAC-Name

N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-19-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H70N16O13S2/c1-25(50)40(70)63-34-23-79-80-24-35(48(78)65-18-6-10-36(65)47(77)59-29(9-5-17-56-49(54)55)41(71)57-22-39(53)69)64-45(75)33(21-38(52)68)62-42(72)30(15-16-37(51)67)58-43(73)31(19-26-7-3-2-4-8-26)60-44(74)32(61-46(34)76)20-27-11-13-28(66)14-12-27/h2-4,7-8,11-14,25,29-36,66H,5-6,9-10,15-24,50H2,1H3,(H2,51,67)(H2,52,68)(H2,53,69)(H,57,71)(H,58,73)(H,59,77)(H,60,74)(H,61,76)(H,62,72)(H,63,70)(H,64,75)(H4,54,55,56)/t25-,29-,30-,31-,32-,33-,34-,35-,36?/m0/s1

InChI-Schlüssel

LYCXWXBJDHHYTF-ARTPIOIJSA-N

SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N

Isomerische SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N

Kanonische SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Sequenz

ACYFQNCPRG

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

10-Ala-argipressin
10-ALA-AVP
Ala-Arg(8)-vasopressin
Ala-argipressin
arginine vasopressin, Ala(10)-
argipressin, Ala(10)-
argipressin, Ala-
argipressin, alanine(10)-
argipressin, alanine-

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ala-argipressin
Reactant of Route 2
Ala-argipressin
Reactant of Route 3
Ala-argipressin
Reactant of Route 4
Ala-argipressin
Reactant of Route 5
Ala-argipressin
Reactant of Route 6
Ala-argipressin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.